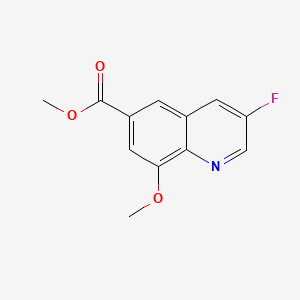
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a quinoline derivative with the molecular formula C12H10FNO3. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 6-methoxyquinoline can undergo direct fluorination at the 3-position to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process may include steps such as cyclization, cycloaddition, and nucleophilic displacement reactions .
化学反応の分析
Types of Reactions
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various fluorinated derivatives .
科学的研究の応用
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinolines.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Medicine: It is investigated for its potential as an antibacterial and antineoplastic agent.
Industry: It is used in the production of liquid crystals and cyanine dyes
作用機序
The mechanism of action of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Methyl 3-methoxyquinoline-6-carboxylate: Similar in structure but lacks the fluorine atom, which affects its biological activity and chemical properties.
6-Fluoroquinoline: Another fluorinated quinoline with different substitution patterns, leading to varied applications and reactivity.
Uniqueness
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound has been investigated for various effects, including:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent.
- Anticancer Activity : Research indicates that it may have potential as an anticancer agent, particularly against specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
This compound is compared with similar compounds to highlight its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Quinoline-3-carboxylic acid | Lacks methoxy group | Limited activity |
| Methyl quinoline-6-carboxylate | Lacks methoxy group | Moderate activity |
| 3-Methoxyquinoline | Lacks carboxylate ester | Low activity |
| This compound | Contains both methoxy and carboxylate groups | High antimicrobial and anticancer potential |
This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, it showed an IC50 value lower than that of established anticancer drugs like staurosporine, suggesting a promising therapeutic potential .
- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspases involved in programmed cell death .
- Antimicrobial Studies :
特性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
methyl 3-fluoro-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
InChIキー |
DNROEJQKOMASPC-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















